N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide
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Description
Synthesis Analysis
The synthesis of compounds with a similar structural framework has been achieved through microwave irradiative cyclocondensation. These synthesized compounds, including pyrazole derivatives, were evaluated for their insecticidal and antibacterial potential, showcasing the versatility of these heterocycles in generating bioactive molecules.Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. The compound contains a 1,5-dimethyl-1H-pyrazol-3-yl group, a 1,3,4-oxadiazol-2-yl group, and a 4-fluorobenzenesulfonyl group .Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their diverse pharmacological effects .
Mode of Action
It is known that similar compounds interact with their targets to induce changes that lead to their therapeutic effects .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have been found to exhibit a range of effects at the molecular and cellular levels, contributing to their therapeutic activities .
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O4S/c1-11-10-14(22-23(11)2)16-20-21-17(27-16)19-15(24)4-3-9-28(25,26)13-7-5-12(18)6-8-13/h5-8,10H,3-4,9H2,1-2H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPISYSNZDPMDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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